molecular formula C20H27N3O7 B11426880 Ethyl 4-{[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B11426880
M. Wt: 421.4 g/mol
InChI Key: COFCSJQFLAYEQR-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring, an oxazole ring, and a trimethoxyphenyl group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative, under dehydrating conditions.

    Attachment of the Trimethoxyphenyl Group:

    Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where an appropriate piperazine derivative reacts with an activated ester or halide.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the carbonyl groups, potentially converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of trimethoxybenzoic acid derivatives.

    Reduction: Formation of alcohols or amines from the oxazole ring or carbonyl groups.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, Ethyl 4-{[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate is studied for its potential bioactivity. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new pharmaceuticals for treating diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazine-1-carboxylate
  • 1-(3,4,5-Trimethoxyphenyl)-4-piperazinecarboxylic acid ethyl ester
  • 3,4,5-Trimethoxybenzoyl piperazine derivatives

Uniqueness

Ethyl 4-{[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazine-1-carboxylate stands out due to the presence of both an oxazole ring and a piperazine ring in its structure. This dual-ring system imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H27N3O7

Molecular Weight

421.4 g/mol

IUPAC Name

ethyl 4-[3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H27N3O7/c1-5-29-20(25)23-8-6-22(7-9-23)19(24)17-12-14(21-30-17)13-10-15(26-2)18(28-4)16(11-13)27-3/h10-11,17H,5-9,12H2,1-4H3

InChI Key

COFCSJQFLAYEQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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